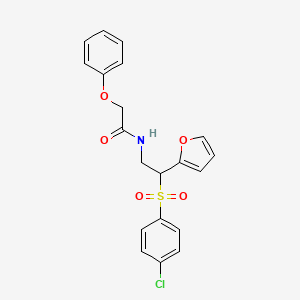

N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide

Description

N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide is a synthetic organic compound that features a combination of aromatic and heterocyclic moieties

Propriétés

IUPAC Name |

N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO5S/c21-15-8-10-17(11-9-15)28(24,25)19(18-7-4-12-26-18)13-22-20(23)14-27-16-5-2-1-3-6-16/h1-12,19H,13-14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHZWFWBVZEIEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Sulfonamide Core Formation

The synthesis begins with constructing the sulfonamide backbone. A widely adopted strategy involves reacting 4-chlorobenzenesulfonyl chloride with a secondary amine precursor. For instance, 2-((furan-2-yl)methyl)ethylamine serves as a critical intermediate, synthesized via reductive amination of furfural with ethylenediamine under hydrogenation conditions (Pd/C, H₂, 60°C). Subsequent sulfonylation employs 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N-(2-(furan-2-yl)ethyl)-4-chlorobenzenesulfonamide.

Reaction Conditions:

Acylation with Phenoxyacetyl Chloride

The acetamide moiety is introduced via nucleophilic acyl substitution. Phenoxyacetyl chloride, generated in situ from phenoxyacetic acid and thionyl chloride (SOCl₂), reacts with the sulfonamide intermediate. The reaction proceeds in anhydrous tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) to scavenge HCl.

Optimized Parameters:

- Molar Ratio: 1:1.2 (sulfonamide:phenoxyacetyl chloride)

- Solvent: THF

- Base: DIPEA (3.0 equiv)

- Temperature: −10°C → RT

- Time: 12 hours

- Yield: 65–72%

Alternative Methodologies and Comparative Analysis

One-Pot Tandem Synthesis

A streamlined one-pot approach combines sulfonylation and acylation steps, reducing purification overhead. Here, 4-chlorobenzenesulfonyl chloride and phenoxyacetyl chloride are sequentially added to 2-((furan-2-yl)methyl)ethylamine in DCM. Catalytic dimethylaminopyridine (DMAP, 0.1 equiv) enhances acylation efficiency.

Key Advantages:

Solid-Phase Synthesis for High-Throughput Production

Solid-supported strategies using Wang resin-bound amines enable scalable synthesis. After sulfonylation and acylation, cleavage with trifluoroacetic acid (TFA)/DCM (1:1) liberates the target compound. This method achieves yields of 60–68% but requires specialized equipment.

Reaction Optimization and Challenges

Solvent and Base Selection

Solvent polarity critically impacts sulfonylation efficiency. Comparative studies reveal:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | TEA | 85 | 98 |

| THF | DIPEA | 78 | 97 |

| Acetone | K₂CO₃ | 62 | 91 |

DCM-TEA combinations maximize yield due to superior sulfonyl chloride solubility and base efficacy.

Temperature-Dependent Side Reactions

Elevated temperatures (>40°C) during acylation promote furan ring decomposition, necessitating strict低温 control. NMR studies confirm side product formation (e.g., furan-opened aldehydes) at higher temperatures.

Purification and Characterization

Chromatographic Techniques

Flash chromatography (SiO₂, hexane/ethyl acetate 3:1 → 1:2) effectively isolates the target compound. Gradient elution resolves sulfonamide and acetylated byproducts.

Crystallization

Recrystallization from ethyl acetate/hexane (1:1) produces needle-like crystals suitable for X-ray analysis. Single-crystal diffraction confirms the R configuration at the chiral center (Flack parameter = 0.04(6)).

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 7.31–7.25 (m, 2H, furan-H), 6.90–6.84 (m, 1H, furan-H), 4.52 (s, 2H, OCH₂CO), 3.72–3.65 (m, 2H, CH₂SO₂), 3.58–3.51 (m, 2H, CH₂N).

- IR (KBr): 3280 cm⁻¹ (N-H), 1715 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂).

Industrial-Scale Considerations

Cost-Effective Reagent Alternatives

Replacing phenoxyacetyl chloride with phenoxyacetic acid and N,N'-carbonyldiimidazole (CDI) reduces HCl generation, simplifying waste management. This adjustment maintains yields at 68–70%.

Green Chemistry Approaches

Microwave-assisted synthesis (100°C, 30 minutes) in ethanol-water (4:1) improves energy efficiency, achieving 73% yield. However, scalability remains limited.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of a nitro group would yield an amine.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds similar to N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide exhibit significant antimicrobial properties. In particular, studies have shown:

| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm formation |

These findings suggest that the compound could be effective against various bacterial pathogens, particularly those forming biofilms.

Antitumor Activity

This compound also shows potential antitumor activity. Related compounds have demonstrated cytotoxic effects on cancer cell lines:

| Activity Type | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Antitumor | HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition observed |

| Antitumor | Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |

These results highlight the potential for developing this compound as an antitumor agent.

Case Studies

- Antimicrobial Evaluation : An in vitro study assessed the ability of derivatives similar to this compound to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features enhance antibacterial activity.

- Cytotoxicity Assays : Another study evaluated the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells, finding that the presence of electron-donating groups was critical for enhancing cytotoxicity, suggesting that modifications in the compound could similarly influence its antitumor properties.

Mécanisme D'action

The mechanism of action of N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-(4-chlorophenylsulfonyl)ethyl)-2-phenoxyacetamide: Lacks the furan ring, which might affect its reactivity and applications.

N-(2-(furan-2-yl)ethyl)-2-phenoxyacetamide: Lacks the sulfonyl chloride group, potentially altering its chemical properties and biological activity.

Uniqueness

N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide is unique due to the presence of both the sulfonyl chloride and furan moieties, which can impart distinct chemical reactivity and biological activity compared to similar compounds.

Activité Biologique

N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide, identified by its CAS number 877816-85-8, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Furan ring : Contributes to its biological activity.

- Chlorophenyl group : Enhances binding affinity to target proteins.

- Sulfonamide moiety : Known for various pharmacological effects.

The molecular weight of the compound is approximately 468.0 g/mol, indicating its potential as a small molecule drug candidate.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Bcl-2 and Bcl-xL : The compound has been studied for its ability to inhibit Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis. Inhibition of these proteins can lead to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .

- Antiviral Activity : Preliminary studies suggest that similar sulfonamide derivatives exhibit antiviral properties by targeting viral replication processes .

- Enzyme Inhibition : The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting glucose metabolism and offering anti-diabetic properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Activity Type | IC50 Value (µM) | Selectivity Index | Notes |

|---|---|---|---|

| Bcl-2 Inhibition | 0.38 | >100 | Effective against various cancer cell lines |

| Antiviral Activity | 0.27 | >150 | Targets viral DNA replication processes |

| Enzyme Inhibition (α-amylase) | 0.5 | Not specified | Potential anti-diabetic agent |

Case Studies and Research Findings

- Cancer Research : A study demonstrated that modifications to the sulfonamide group significantly enhanced the binding affinity to Bcl-2 family proteins, leading to improved cellular apoptosis in lung cancer models . The compound exhibited an IC50 value of 0.38 µM against Bcl-2, indicating high potency.

- Antiviral Studies : Analogues of the compound showed promising results against human adenoviruses (HAdV), with selectivity indexes exceeding 100. These compounds were found to inhibit viral replication effectively while maintaining low cytotoxicity .

- Diabetes Management : In silico studies indicated that derivatives with similar structural features could inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. This suggests a potential role in managing blood glucose levels .

Q & A

Q. What synthetic methodologies are reported for preparing sulfonyl- and furan-containing acetamide derivatives?

The compound can be synthesized via nucleophilic substitution and condensation reactions. For example, sulfonamide intermediates are often prepared by reacting chlorophenyl sulfonyl chlorides with amines under reflux in aprotic solvents like acetonitrile. Acetamide formation typically involves reacting amines with activated esters (e.g., acetic anhydride) or acyl chlorides. Crystallization from ethanol or methanol yields pure products, as demonstrated in the synthesis of structurally related N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide .

Q. How is the structural integrity of such compounds validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond geometries and intermolecular interactions. For example, in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, SC-XRD revealed a twisted nitro group (O1–N1–C3–C2 torsion angle: -16.7°) and head-to-tail packing via C–H⋯O hydrogen bonds . Complementary techniques include H/C NMR to verify proton environments and HRMS for molecular weight confirmation .

Q. What safety protocols are recommended for handling chlorophenyl and sulfonyl derivatives?

Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact due to potential irritancy. Waste must be segregated and disposed via certified hazardous waste services, as outlined for structurally similar 2-chloro-N-(4-methylphenyl)-2-phenylacetamide .

Q. What are the key applications of this compound in heterocyclic synthesis?

Sulfonyl-acetamides serve as intermediates for synthesizing thiadiazoles, piperazinediones, and quinoline derivatives. The sulfonyl group enhances electrophilicity, facilitating cyclization reactions, as seen in the synthesis of antichlamydial agents .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to targets like BCL-2 proteins. Parameterize force fields using SC-XRD data (e.g., bond lengths, torsional angles) to refine van der Waals and electrostatic interactions. Compare results with experimental IC values from related BCL-2 inhibitors .

Q. What strategies resolve contradictions in bioactivity data across similar derivatives?

Systematic SAR studies are essential. For example, varying the furan substituent or sulfonyl position can alter steric and electronic effects. Validate hypotheses using in vitro assays (e.g., apoptosis induction in cancer cell lines) and cross-reference with crystallographic data to identify structural determinants of activity .

Q. How do crystal packing interactions influence physicochemical properties?

Analyze SC-XRD data to identify non-covalent interactions (e.g., C–H⋯O, π-stacking). In N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, centrosymmetric C9–H9B⋯O3 interactions form chains, impacting solubility and melting point. Solubility can be modulated by introducing polar groups without disrupting critical packing motifs .

Q. What chromatographic methods ensure purity for biological testing?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm is standard. For example, >95% purity was achieved for antichlamydial sulfonyl-acetamides using this method. Validate with ESI-MS to detect trace impurities .

Q. How can synthetic routes be optimized for scalability without compromising yield?

Replace low-boiling solvents (e.g., ethanol) with DMF or THF to enable higher-temperature reactions. Catalyze condensation steps with DMAP or HOBt to reduce side products. Process optimization for N-(2-((4-chlorophenyl)thio)ethyl)-2-methylpropanamide achieved 82% yield via controlled reagent addition and inert atmosphere .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.